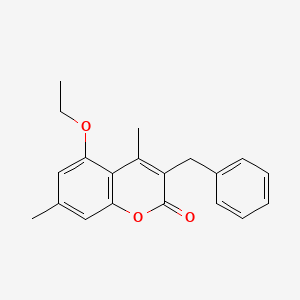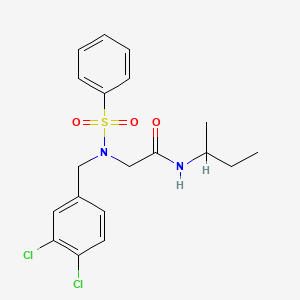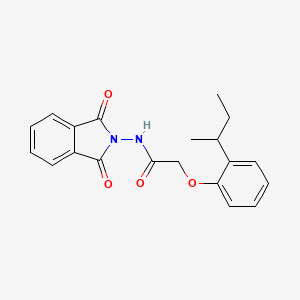![molecular formula C18H15ClN2O B3940600 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B3940600.png)
2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone
Descripción general
Descripción
2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone, also known as CLQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone has been found to have a wide range of applications in scientific research. One of the main uses of this compound is as a fluorescent probe for imaging biological structures. This compound has been shown to selectively bind to nucleic acids and proteins, making it a valuable tool for studying their localization and dynamics within cells.
This compound has also been used as a tool for studying the mechanism of action of various biological processes. For example, this compound has been used to study the role of RNA polymerase II in gene transcription. This compound has been found to inhibit RNA polymerase II activity, making it a useful tool for studying the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in biological processes. This compound has been shown to inhibit the activity of RNA polymerase II, which is essential for gene transcription. This compound has also been found to inhibit the activity of various kinases and phosphatases, which are involved in signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. This compound has been shown to selectively bind to nucleic acids and proteins, making it a valuable tool for studying their localization and dynamics within cells. This compound has also been found to inhibit the activity of various enzymes and proteins involved in biological processes, making it a useful tool for studying the mechanism of action of various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone is its selectivity for nucleic acids and proteins, making it a valuable tool for studying their localization and dynamics within cells. This compound has also been found to have low toxicity, making it a safe tool for use in lab experiments.
However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can make it difficult to use in certain experiments. This compound also has a short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many future directions for 2-[2-(2-chlorophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone research. One area of research is the development of new synthesis methods for this compound that can produce higher yields and purer compounds. Another area of research is the development of new applications for this compound, such as its use as a tool for studying the regulation of gene expression.
Overall, this compound is a valuable tool for scientific research, with unique biochemical and physiological effects that make it a useful tool for studying various biological processes. With continued research and development, this compound has the potential to have even more applications in scientific research.
Propiedades
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-ethylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-2-21-17(12-11-13-7-3-5-9-15(13)19)20-16-10-6-4-8-14(16)18(21)22/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAGXHGFHWUQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3940524.png)
![N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide](/img/structure/B3940531.png)
![2-[5-(3-chloro-5-fluoro-4-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3940534.png)

![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)


![1-bicyclo[2.2.1]hept-2-yl-4-(3-nitrobenzyl)piperazine](/img/structure/B3940555.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3940582.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B3940587.png)
![1-{3-[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]-3-oxopropyl}pyridin-2(1H)-one](/img/structure/B3940594.png)
![N-(4-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B3940604.png)
